molecular formula C7H4F12O2 B8261026 Propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- CAS No. 194039-81-1

Propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro-

Cat. No.: B8261026
CAS No.: 194039-81-1
M. Wt: 348.09 g/mol
InChI Key: OHHWIUWMPLFBMA-UHFFFAOYSA-N
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Description

Chemical Name: Propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro-
Molecular Formula: C₇H₂F₁₄O₂
Molecular Weight: 384.07 g/mol
CAS Registry Number: 162401-06-1
Structure: The compound consists of two 1,1,1,3,3,3-hexafluoropropane units connected by a methylenebis(oxy) (-O-CH₂-O-) bridge. This structure imparts high thermal stability and chemical inertness due to the strong C-F bonds and the ether linkage .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxymethoxy)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F12O2/c8-4(9,10)2(5(11,12)13)20-1-21-3(6(14,15)16)7(17,18)19/h2-3H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHWIUWMPLFBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433253
Record name 2,2'-[Methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluororopane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194039-81-1
Record name 2,2'-[Methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluororopane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

P1 forms via the acid-catalyzed condensation of two equivalents of HFIP with one equivalent of formaldehyde. The reaction proceeds through the generation of a chloromethyl intermediate, which reacts with a second HFIP molecule to form the methylenebis(oxy) bridge. The general equation is:
2HFIP+CH2OH+P1+H2O+HCl2 \, \text{HFIP} + \text{CH}_2\text{O} \xrightarrow{\text{H}^+} \text{P1} + \text{H}_2\text{O} + \text{HCl}
Thionyl chloride (SOCl₂) and sulfuric acid (H₂SO₄) serve as dual catalysts, with SOCl₂ activating formaldehyde (as paraformaldehyde) and H₂SO₄ protonating the hydroxyl group of HFIP to facilitate nucleophilic substitution.

Key Parameters:

  • Molar Ratios : 1.8 equivalents of SOCl₂ and 1.5 equivalents of H₂SO₄ per equivalent of HFIP ensure >95% purity.

  • Temperature : Reagent addition occurs at 0–20°C to mitigate exothermic side reactions, followed by maturation at 15–35°C.

  • Gas Management : HCl and SO₂ byproducts are neutralized using a 30% NaOH scrubber.

Comparative Analysis of Catalytic Systems

Early methods employed aluminum trichloride (AlCl₃), but excess AlCl₃ led to P1 polymerization and reduced yields. Modern protocols using H₂SO₄/SOCl₂ avoid aluminates, simplifying waste disposal and improving safety.

Catalyst Yield Purity Byproducts
AlCl₃87%95%Polyacetals (<5%)
H₂SO₄/SOCl₂90–92%>95%Trace SO₂/HCl

Optimization of Reaction Conditions

Temperature Control Strategies

Industrial-Scale Production Considerations

Equipment Design

Stainless steel or glass-lined reactors equipped with:

  • Mechanical agitators for viscous mixtures.

  • Cooled condensers (−10°C) to recover volatile reactants.

  • Gas scrubbers for HCl/SO₂ neutralization.

Emerging Methodologies and Challenges

Fluorination of Chlorinated Precursors

Gas-phase fluorination of chlorinated propanes (e.g., 1,1,1,3,3-pentachloropropane) with HF over SbCl₅/activated carbon catalysts offers an alternative route. However, this method requires high temperatures (200–350°C) and yields <50% P1 due to competing decomposition.

Continuous-Flow Synthesis

Microreactor systems are being explored to enhance heat transfer and reduce reaction times. Preliminary data show 15% higher yields compared to batch processes, but scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

Propane, 2,2’-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Physical Properties

PropertyValue
Boiling Point410.4 K (137.25 °C)
DensityNot specified
SolubilitySoluble in polar solvents

Applications

Propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro-] has a variety of applications across different fields:

Chemical Synthesis

This compound is utilized in the synthesis of other fluorinated compounds due to its reactive nature. It can undergo hydroxydifluoromethylation reactions under specific conditions to yield high product yields when using suitable solvents like hexafluoroisopropanol (HFIP) .

Pharmaceutical Industry

Due to its unique chemical properties, this compound may serve as an intermediate in the synthesis of pharmaceutical agents. Its fluorinated nature enhances lipophilicity and biological activity, making it valuable for drug development.

Material Science

The compound's stability and unique solvation properties allow it to be used in the formulation of advanced materials such as coatings and adhesives that require specific performance characteristics.

Environmental Applications

Fluorinated compounds have been explored for their potential in environmental applications such as in the development of more effective refrigerants and solvents that minimize environmental impact.

Case Study 1: Hydroxydifluoromethylation

Recent studies have demonstrated the efficacy of propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro-] in hydroxydifluoromethylation reactions. The mechanistic pathways often involve the formation of carbocation intermediates which are susceptible to nucleophilic attack . This reaction showcases the compound’s utility in producing highly functionalized fluorinated products.

Case Study 2: Pharmaceutical Synthesis

In pharmaceutical research, compounds similar to propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro-] have been investigated for their potential as drug candidates due to their enhanced biological activity attributed to fluorination . The synthesis of derivatives from this compound has led to promising results in preliminary biological assays.

Mechanism of Action

The mechanism of action of Propane, 2,2’-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the chemical environment, affecting the stability and reactivity of other molecules. The compound’s high electronegativity and resistance to degradation make it a valuable tool in various chemical processes.

Comparison with Similar Compounds

Key Properties :

  • Solubility: Limited data available; fluorinated ethers are typically hydrophobic .
  • Applications : Identified as an impurity in Sevoflurane (H291050), a volatile anesthetic, where its presence must be controlled for pharmaceutical safety .
  • Safety : Fluorinated compounds may release toxic F⁻ ions upon decomposition. Specific toxicity data for this compound are sparse, but analogous fluorinated ethers show low acute toxicity via inhalation .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Fluorinated Ethers and Related Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications References
Propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- C₇H₂F₁₄O₂ 384.07 162401-06-1 Methylenebis(oxy) bridge; fully fluorinated propane units Anesthetic impurity control
2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] C₇H₂F₁₄O₂ 384.07 162401-06-1 Difluoromethylene (-CF₂-) bridge instead of methylene; similar fluorination Likely similar to target compound; limited application data
2,2'-oxybis-1,1,1,3,3,3-hexafluoro-propane C₆H₂F₁₂O 318.06 79507-76-9 Single oxygen bridge; fewer fluorines (12 vs. 14) Potential use in specialty polymers or refrigerants
Propane, 2,2'-oxybis[1-chloro- C₇H₁₄Cl₂O₂ 217.09 108-60-1 Chlorinated propane units; non-fluorinated Industrial solvent or intermediate
1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) C₃H₂F₆ 152.05 690-39-1 Simple hexafluoropropane; no ether linkage Refrigerant; low global warming potential
2,2-bis(4-hydroxyphenyl)hexafluoropropane C₁₅H₁₀F₆O₂ 356.23 N/A Aromatic hydroxyl groups; hexafluoropropane core Cross-linker in fluorinated polymers or epoxy resins

Key Differences and Implications

Fluorination and Stability

  • The target compound and 2,2'-[(Difluoromethylene)bis(oxy)]bis[...] (CAS 162401-06-1) exhibit full fluorination, enhancing thermal and chemical resistance compared to partially fluorinated (e.g., C₆H₂F₁₂O ) or non-fluorinated analogues (e.g., C₇H₁₄Cl₂O₂ ).
  • HFC-236fa lacks the ether bridge, reducing its utility in polymer applications but making it suitable as a refrigerant .

Bridging Groups

  • The methylenebis(oxy) group in the target compound provides flexibility, whereas the difluoromethylene variant (CF₂ bridge) increases rigidity and electronegativity .
  • Aromatic derivatives like 2,2-bis(4-hydroxyphenyl)hexafluoropropane introduce reactivity for cross-linking in epoxy resins , unlike the inert aliphatic target compound.

Biological Activity

Chemical Structure and Properties
Propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- (C₇H₄F₁₂O₂) is a fluorinated organic compound characterized by its high stability and resistance to degradation due to the presence of multiple fluorine atoms. Its unique structure allows it to be utilized in various industrial applications and scientific research.

Synthesis
The compound is synthesized through the reaction of hexafluoropropanol with formaldehyde under controlled conditions, typically involving acid or base catalysts to facilitate the reaction. The optimization of temperature and pressure is crucial for achieving high yields and purity in industrial settings.

The biological activity of propane derivatives often involves interactions with molecular targets through their functional groups. The fluorine atoms in this compound can alter the chemical environment of adjacent molecules, affecting their stability and reactivity. This property is particularly useful in applications such as drug delivery systems and medical imaging agents.

Case Studies and Research Findings

Recent studies have explored the compound's potential in various biological applications:

  • Enzyme Interactions : Research indicates that similar fluorinated compounds can inhibit enzymes such as cPLA₂α and FAAH. These enzymes are involved in inflammatory processes. The incorporation of fluorinated groups enhances the compound's ability to form covalent bonds with active site residues in these enzymes, leading to significant inhibitory effects .
  • Drug Delivery Systems : The stability and inertness of propane derivatives make them suitable candidates for drug delivery applications. Their ability to encapsulate therapeutic agents while maintaining structural integrity under physiological conditions has been documented .

Comparative Analysis

The biological activity of propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- can be compared with other fluorinated compounds:

CompoundIC₅₀ (μM) for cPLA₂αIC₅₀ (μM) for FAAHMetabolic Stability (%)
Propane derivative 10.850.13<5
Propane derivative 23.10.1729
Propane derivative 3>100.094<5

This table illustrates the varying degrees of inhibition against cPLA₂α and FAAH among different derivatives, emphasizing the potential for structural modifications to enhance efficacy.

Applications in Industry and Research

Propane derivatives are widely used across multiple sectors:

  • Chemistry : As a reagent in organic synthesis and solvent for fluorinated compounds.
  • Biology : In studies related to enzyme interactions and protein folding.
  • Medicine : Investigated for roles in drug delivery systems and as components in imaging agents.
  • Industrial Use : Employed in producing high-performance materials like fluoropolymers and specialty coatings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro-]?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions using fluorinated precursors. Key steps involve:

  • Reacting hexafluoropropan-2-ol derivatives with methylene chloride under anhydrous conditions to form the bis(oxy) linkage .
  • Monitoring reaction progress via <sup>19</sup>F NMR to track fluorine substitution patterns.
  • Purification via fractional distillation or preparative HPLC, leveraging its high polarity (SMILES: FC(F)(F)C(OC(C(F)(F)F)C(F)(F)F)C(F)(F)F) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (318.06 g/mol) with exact mass (317.991) .
  • Multinuclear NMR : <sup>1</sup>H NMR for residual protons, <sup>19</sup>F NMR for fluorine environment analysis, and <sup>13</sup>C NMR for carbon backbone verification .
  • FT-IR spectroscopy : Identify characteristic C-O-C (1100–1250 cm⁻¹) and C-F (1150–1250 cm⁻¹) stretches .

Advanced Research Questions

Q. What strategies address challenges in regioselective functionalization of this compound for polymer applications?

  • Methodological Answer :

  • Protecting group chemistry : Use silyl ethers or acetyl groups to block reactive oxy sites during functionalization (e.g., introducing acrylate groups for cross-linking) .
  • Computational modeling : DFT calculations predict electron-deficient sites (e.g., central methylene group) for targeted substitution .
  • Experimental validation : Compare predicted reactivity with empirical data from Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Q. How does this compound perform as a cross-linking agent in fluorinated polyimides?

  • Methodological Answer :

  • Polymer synthesis : React with diamine monomers (e.g., 4,4'-oxydianiline) to form thermally stable polyimides. The hexafluoropropylidene group enhances solubility and reduces crystallinity .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition >400°C) and compare with non-fluorinated analogues .
  • Dielectric constant measurement : Leverage low polarizability of C-F bonds for applications in microelectronics .

Q. What computational methods predict the electronic properties of this compound for optoelectronic applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps .
  • Molecular dynamics (MD) : Simulate interaction with solvents (e.g., DMSO) to assess solubility trends .
  • TD-DFT : Predict UV-Vis absorption spectra for photostability analysis .

Q. How can researchers resolve contradictions in reported toxicity data for fluorinated ethers like this compound?

  • Methodological Answer :

  • In vitro assays : Use HepG2 cells to measure IC₅₀ values for cytotoxicity, comparing results with structurally similar compounds (e.g., Bisphenol AF) .
  • Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylated or defluorinated species) to clarify bioactivity .
  • Environmental persistence studies : Accelerated degradation tests under UV/ozone to assess ecological half-life .

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